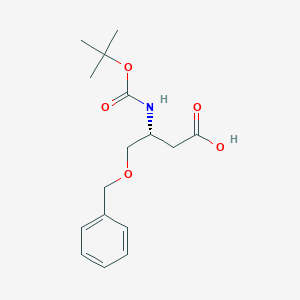

Boc-O-benzyl-L-beta-homoserine

Description

BenchChem offers high-quality Boc-O-benzyl-L-beta-homoserine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-O-benzyl-L-beta-homoserine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSXKDBZQDOLAL-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-O-benzyl-L-beta-homoserine: Chemical Properties, Structure, and Application in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-O-benzyl-L-beta-homoserine is a pivotal protected amino acid derivative utilized extensively in the fields of peptide synthesis and drug discovery. Its unique structure, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a benzyl group protecting the side-chain hydroxyl, allows for its strategic incorporation into peptide chains. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its use, and a structural and functional analysis relevant to its applications in synthetic chemistry and pharmaceutical development.

Chemical Structure and Properties

Boc-O-benzyl-L-beta-homoserine, systematically named (3S)-3-((tert-butoxycarbonyl)amino)-4-(benzyloxy)butanoic acid, is a non-proteinogenic amino acid derivative. The presence of the Boc and benzyl protecting groups enhances its stability and facilitates its use in controlled, stepwise peptide synthesis.[1]

Chemical Structure:

-

IUPAC Name: (3S)-3-[(tert-butoxycarbonyl)amino]-4-(phenylmethoxy)butanoic acid

-

Synonyms: Boc-L-β-HomoSer(Bzl)-OH, N-Boc-O-benzyl-L-beta-homoserine[1]

-

CAS Number: 218943-31-8[1]

-

Molecular Formula: C₁₆H₂₃NO₅[1]

-

Molecular Weight: 309.36 g/mol [1]

Table 1: Physical and Chemical Properties of Boc-O-benzyl-L-beta-homoserine

| Property | Value | Reference(s) |

| Appearance | White powder | [1] |

| Purity | ≥ 95-99% (by HPLC) | [1] |

| Storage Conditions | 0-8 °C | [1] |

Table 2: Predicted Spectroscopic Data for Boc-O-benzyl-L-beta-homoserine

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the benzyl group (multiplets, ~7.3 ppm and a singlet, ~4.5 ppm), and the beta-homoserine backbone (multiplets). |

| ¹³C NMR | Carbon signals for the Boc group, the benzyl group, and the four carbons of the beta-homoserine backbone. |

| Mass Spec. | A molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns such as the loss of the Boc group. |

Role in Peptide Synthesis

Boc-O-benzyl-L-beta-homoserine is a valuable building block in both solution-phase and solid-phase peptide synthesis (SPPS).[2] The Boc group provides temporary protection of the α-amino group, which can be removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), while the benzyl group offers more robust protection for the side-chain hydroxyl group, typically requiring strong acids like hydrogen fluoride (HF) for cleavage.[3][4][5] This differential lability is the cornerstone of the Boc/Bzl protection strategy in SPPS.[4]

Experimental Protocols

The following are generalized protocols for the incorporation of Boc-O-benzyl-L-beta-homoserine into a peptide chain using solution-phase synthesis.

Protocol 1: Peptide Coupling

Objective: To form a peptide bond between Boc-O-benzyl-L-beta-homoserine and the free amine of another amino acid ester.

Materials:

-

Boc-O-benzyl-L-beta-homoserine

-

Amino acid ester hydrochloride (e.g., H-Gly-OBn·HCl)

-

Coupling reagent (e.g., HATU)

-

Base (e.g., N,N-Diisopropylethylamine, DIPEA)

-

Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve Boc-O-benzyl-L-beta-homoserine (1.0 eq) and the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF.

-

Add DIPEA (2.2 eq) to the solution and stir for 5 minutes at room temperature to neutralize the hydrochloride salt.

-

Add the coupling reagent, HATU (1.1 eq), to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with EtOAc.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the protected dipeptide.[6]

Protocol 2: Boc Deprotection

Objective: To remove the Boc protecting group to allow for further peptide chain elongation.

Materials:

-

Boc-protected peptide

-

Trifluoroacetic acid (TFA)

-

Anhydrous Dichloromethane (DCM)

-

Cold diethyl ether

Procedure:

-

Dissolve the purified Boc-protected peptide (1.0 eq) in anhydrous DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add an equal volume of TFA to the solution with stirring.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Add cold diethyl ether to the residue to precipitate the deprotected peptide as a TFA salt.

-

Collect the precipitate by filtration and dry under vacuum.[6]

Mandatory Visualizations

Experimental Workflow for Peptide Synthesis

The following diagram illustrates the general workflow for incorporating Boc-O-benzyl-L-beta-homoserine into a peptide using solution-phase synthesis.

References

The Strategic Integration of Non-proteinogenic Amino Acid Derivatives in Modern Peptide Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides represent a rapidly expanding class of therapeutics, valued for their high specificity and potency. However, native peptides often suffer from limitations such as poor metabolic stability and low bioavailability, hindering their clinical translation. The incorporation of non-proteinogenic amino acids (NPAAs) has emerged as a powerful strategy to overcome these challenges. NPAAs, which are amino acids not found among the 20 standard proteinogenic amino acids, offer a vast chemical diversity that can be leveraged to fine-tune the pharmacological properties of peptides. This technical guide provides a comprehensive overview of the use of NPAA derivatives in peptide design, focusing on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.

Data Presentation: Enhancing Peptide Properties with NPAAs

The integration of NPAAs can significantly improve the stability and binding affinity of therapeutic peptides. The following tables summarize quantitative data from various studies, highlighting the impact of specific NPAA modifications.

Table 1: Enhanced Proteolytic Stability of Peptides Incorporating NPAAs

| Peptide Sequence (Native) | Modification | NPAA Introduced | Half-life (t½) in Serum/Plasma (Native) | Half-life (t½) in Serum/Plasma (Modified) | Fold Improvement |

| (L)-GLP1 | D-amino acid substitution | (D)-GLP1 | < 1 hour | > 4.8 hours (80% remaining after 6h)[1] | > 4.8 |

| (L)-PTH | D-amino acid substitution | (D)-PTH | < 1 hour | > 5.1 hours (85% remaining after 6h)[1] | > 5.1 |

| Generic Peptide | N-methylation | N-methylated amino acids | Variable | Significantly Increased[2] | Not specified |

Table 2: Improved Binding Affinity of p53-MDM2/MDMX Inhibitors with NPAAs

| Peptide/Compound | Modification | Target | Binding Affinity (Kd/Ki) | IC50 |

| p53 peptide (16-27) | Native Peptide | MDM2 | ~1.5 µM (Ki)[3] | Not specified |

| Compound 1d | Non-peptide small molecule | MDM2 | 86 nM (Ki)[3] | Not specified |

| Compound 15 | Non-peptide small molecule | MDM2 | 8.46 µM (Ki) | 86 nM (in LNCaP cells)[4] |

| Compound 23 | Non-peptide small molecule | MDM2 | 5 nM (Ki)[4] | >100 µM (MDMX)[4] |

| Sulfono-γ-AApeptide PS10 | Peptidomimetic | MDM2 | 26 nM (Kd)[5][6] | 0.891 µM[5][6][7] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of peptides containing NPAA derivatives. The following sections provide step-by-step protocols for key experiments.

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of a Peptide with an N-methylated Amino Acid

This protocol outlines the manual synthesis of a peptide incorporating an N-methylated amino acid using Fmoc chemistry.[8][9][10][11][12]

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (including the N-methylated derivative)

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activation reagent: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM), Methanol

-

Washing solvent: DMF

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling:

-

Place the Rink Amide resin in the synthesis vessel.

-

Add DMF and allow the resin to swell for at least 30 minutes.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate for 5 minutes and drain.

-

Repeat the piperidine treatment for another 15 minutes and drain.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (Standard Amino Acid):

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HATU (2.9 eq.), and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to activate the amino acid solution.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Drain the coupling solution and wash the resin with DMF.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

-

Amino Acid Coupling (N-methylated Amino Acid):

-

Repeat Synthesis Cycle:

-

Repeat steps 2-4 for each amino acid in the sequence.

-

-

Final Fmoc Deprotection:

-

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail (TFA/H2O/TIS) to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the peptide by adding the cold diethyl ether to the filtrate.

-

Centrifuge to pellet the peptide.

-

Wash the peptide pellet with cold diethyl ether and dry.

-

Purify the crude peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Characterization and Purity Analysis by RP-HPLC and Mass Spectrometry

A. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Procedure:

-

Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).

-

Column: Use a C18 analytical column.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

-

Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 30 minutes).

-

Detection: Monitor the absorbance at 214 nm and 280 nm.

-

Analysis: The retention time of the main peak indicates the peptide's hydrophobicity, and the peak area corresponds to its relative purity. For purification, scale up to a preparative C18 column and collect fractions corresponding to the desired peak.

B. Mass Spectrometry (MS)

Procedure:

-

Sample Preparation: Dilute the purified peptide fraction in an appropriate solvent for the chosen ionization method.

-

Ionization: Use Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

-

Analysis: Acquire the mass spectrum.

-

Data Interpretation: Compare the experimentally observed molecular weight with the calculated theoretical molecular weight of the peptide to confirm its identity.

Conformational Analysis by Circular Dichroism (CD) Spectroscopy

Procedure:

-

Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The final peptide concentration should be in the range of 20-100 µM.

-

Blank Measurement: Record a spectrum of the buffer alone.

-

Sample Measurement: Record the CD spectrum of the peptide solution from approximately 190 to 260 nm.

-

Data Processing: Subtract the buffer spectrum from the peptide spectrum. Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity.

-

Analysis: The shape and magnitude of the CD spectrum provide information about the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil).

Binding Affinity Determination by Fluorescence Polarization (FP) Assay

This protocol describes a competition assay to determine the IC50 of an unlabeled peptide inhibitor.[13][14][15][16][17]

Materials:

-

Fluorescently labeled tracer peptide (binds to the target protein)

-

Purified target protein

-

Unlabeled NPAA-containing peptide (inhibitor)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Black 384-well microplate

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Determine Optimal Tracer and Protein Concentrations:

-

Titrate the fluorescent tracer to find a concentration that gives a stable and robust fluorescence signal.

-

Titrate the target protein against the fixed tracer concentration to determine the Kd and the protein concentration that yields about 80% of the maximum polarization signal (EC80).

-

-

Competition Assay:

-

Prepare a serial dilution of the unlabeled inhibitor peptide.

-

In the wells of the 384-well plate, add:

-

Fixed concentration of the fluorescent tracer.

-

Fixed concentration of the target protein (EC80).

-

Varying concentrations of the inhibitor peptide.

-

-

Include controls for no inhibition (tracer + protein) and background (tracer only).

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium.

-

-

Measurement:

-

Measure the fluorescence polarization of each well using the plate reader.

-

-

Data Analysis:

-

Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Kinetic Analysis by Surface Plasmon Resonance (SPR)

This protocol outlines a typical SPR experiment to determine the association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[18][19][20][21][22]

Materials:

-

SPR instrument and sensor chip (e.g., CM5)

-

Ligand (target protein)

-

Analyte (NPAA-containing peptide)

-

Immobilization reagents (e.g., EDC/NHS)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., glycine-HCl, pH 2.0)

Procedure:

-

Ligand Immobilization:

-

Activate the sensor chip surface using a pulse of EDC/NHS.

-

Inject the ligand solution over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with a pulse of ethanolamine.

-

-

Analyte Injection:

-

Inject a series of concentrations of the analyte (peptide) over the immobilized ligand surface.

-

Monitor the binding response in real-time (sensorgram).

-

-

Dissociation:

-

After the association phase, flow running buffer over the surface to monitor the dissociation of the analyte.

-

-

Regeneration:

-

Inject the regeneration solution to remove any remaining bound analyte.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the ka, kd, and KD values.

-

Cellular Efficacy Assessment

A. Cell Viability Assay (MTT Assay) [23][24][25][26]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of the NPAA-containing peptide for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells.

B. Caspase Activity Assay (Apoptosis Detection) [27][28][29][30][31]

Procedure:

-

Cell Treatment: Treat cells with the peptide to induce apoptosis.

-

Cell Lysis: Lyse the cells to release cellular contents, including caspases.

-

Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., DEVD for caspase-3) to the cell lysate.

-

Incubation: Incubate at 37°C to allow for substrate cleavage by active caspases.

-

Measurement: Measure the fluorescence or absorbance using a plate reader.

-

Analysis: Quantify the increase in signal, which is proportional to the caspase activity.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts in peptide design and analysis.

Signaling Pathways

Caption: G-Protein Coupled Receptor (GPCR) signaling cascade initiated by a peptide ligand.

Caption: Inhibition of the p53-MDM2 interaction by an NPAA-containing peptide.

Experimental and Logical Workflows

Caption: A typical workflow for the discovery and development of peptidomimetics.

Caption: The experimental workflow for analyzing peptide-protein kinetics using SPR.

Conclusion

The incorporation of non-proteinogenic amino acid derivatives is a cornerstone of modern peptide drug design. By strategically modifying peptide backbones and side chains, researchers can overcome the inherent limitations of native peptides, leading to therapeutics with enhanced stability, improved binding affinity, and better overall pharmacological profiles. The systematic application of the experimental protocols and analytical techniques detailed in this guide will empower scientists and drug development professionals to rationally design and optimize the next generation of peptide-based medicines. The continued exploration of the vast chemical space offered by NPAAs promises to further expand the therapeutic potential of peptides in a wide range of diseases.

References

- 1. pnas.org [pnas.org]

- 2. benchchem.com [benchchem.com]

- 3. acs.figshare.com [acs.figshare.com]

- 4. P53 Mdm2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. α-Helix-Mimicking Sulfono-γ-AApeptide Inhibitors for p53–MDM2/MDMX Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. peptide.com [peptide.com]

- 11. chempep.com [chempep.com]

- 12. wernerlab.weebly.com [wernerlab.weebly.com]

- 13. researchgate.net [researchgate.net]

- 14. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 19. faculty.washington.edu [faculty.washington.edu]

- 20. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 21. Nonregeneration Protocol for Surface Plasmon Resonance: Study of High-Affinity Interaction with High-Density Biosensors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. bio-protocol.org [bio-protocol.org]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

- 27. Redirecting [linkinghub.elsevier.com]

- 28. Video: Evaluation of Caspase Activation to Assess Innate Immune Cell Death [jove.com]

- 29. Caspase selective reagents for diagnosing apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]

- 31. media.cellsignal.com [media.cellsignal.com]

The Architect and the Guardian: A Technical Guide to Boc and Benzyl Protecting Groups in Amino Acid Stability

For Immediate Release

In the intricate landscape of peptide synthesis and drug development, the stability of amino acid building blocks is paramount. The strategic use of protecting groups is the cornerstone of successful peptide assembly, preventing unwanted side reactions and ensuring the fidelity of the final product. This technical guide provides an in-depth analysis of two of the most foundational protecting groups, tert-Butoxycarbonyl (Boc) and Benzyl (Bzl), focusing on their critical roles in conferring stability to amino acids throughout the synthetic process. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of these vital chemical tools.

The Imperative of Protection: Core Chemical Principles

The synthesis of peptides with a defined sequence necessitates the sequential formation of amide bonds. To orchestrate this process with precision, the reactive α-amino group and any functional side chains of the amino acids must be reversibly masked or "protected."[1] An ideal protecting group is one that can be readily introduced, remains stable throughout the various reaction conditions of peptide synthesis, and can be selectively removed without compromising the integrity of the peptide chain.[1][2]

The Boc group serves as a temporary shield for the α-amino group, while benzyl-based groups provide more "permanent" protection for the side chains of reactive amino acids.[3][4] This combination forms the basis of the classic Boc/Bzl strategy in solid-phase peptide synthesis (SPPS), a methodology pioneered by R.B. Merrifield.[1] The stability of these protecting groups under specific chemical environments is the key to their utility.

The Boc Group: An Acid-Labile Guardian

The tert-Butoxycarbonyl (Boc) group is a carbamate that renders the α-amino group unreactive towards acylation during peptide coupling.[5][6] Its defining characteristic is its lability in the presence of moderate acids, such as trifluoroacetic acid (TFA), which allows for its selective removal at each cycle of peptide chain elongation.[5][7]

Key Stability Features of the Boc Group:

-

Acid Lability: Readily cleaved by acids like TFA, typically in a solution of dichloromethane (DCM).[3][7] The cleavage mechanism proceeds through the formation of a stable tert-butyl cation, which then fragments into isobutylene and carbon dioxide.[5][6]

-

Base and Nucleophile Stability: The Boc group is exceptionally stable under basic and nucleophilic conditions, a crucial feature for orthogonal protection strategies where other protecting groups, like Fmoc, are base-labile.[5][8][9]

-

Stability to Catalytic Hydrogenation: Unlike the benzyl group, the Boc group is stable under the conditions of catalytic hydrogenation, further enhancing its versatility in complex synthetic routes.[5][9]

The Benzyl Group: A Robust Side-Chain Protector

Benzyl (Bzl) and its derivatives are extensively used to protect the side-chain functional groups of amino acids such as serine, threonine, tyrosine, aspartic acid, glutamic acid, and cysteine.[10][11] These "permanent" protecting groups are designed to remain intact throughout the entire peptide synthesis and are only removed during the final cleavage step from the solid support.[3]

Key Stability Features of the Benzyl Group:

-

Strong Acid Lability: Benzyl groups are stable to the moderate acidic conditions used for Boc removal (e.g., TFA).[9] Their cleavage requires much stronger acids, most commonly anhydrous hydrogen fluoride (HF).[3]

-

Stability to Basic and Nucleophilic Conditions: Similar to the Boc group, benzyl groups are robust in the presence of bases and nucleophiles.[12][13]

-

Lability to Catalytic Hydrogenation: The benzyl C-O bond can be cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C), offering an alternative deprotection strategy, particularly in solution-phase synthesis.[12][14][15]

Quantitative Data on Protecting Group Stability and Cleavage

The selection of a protection strategy is often guided by quantitative measures of stability and cleavage efficiency. The following tables summarize key data for the Boc and Benzyl protecting groups.

| Protecting Group | Protected Functionality | Common Cleavage Reagent | Typical Cleavage Conditions | Stability Profile |

| Boc | α-Amino group | Trifluoroacetic Acid (TFA) | 25-50% TFA in Dichloromethane (DCM), 15-30 min, Room Temperature[3] | Stable to bases, nucleophiles, and catalytic hydrogenation.[5][8] |

| Benzyl (Bzl) | Side chains (e.g., -OH, -COOH, -SH) | Anhydrous Hydrogen Fluoride (HF) | Liquid HF, 0°C, 1-2 hours[3] | Stable to moderate acids (TFA), bases, and nucleophiles. |

| Benzyl (Bzl) | Side chains (e.g., -OH, -COOH, -SH) | Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C), various solvents[14][15] | Labile under hydrogenolysis conditions. |

Potential Side Reactions and Instability

While robust, both Boc and benzyl protecting groups can be susceptible to certain side reactions that can impact the stability and purity of the final peptide.

| Protecting Group | Amino Acid(s) | Side Reaction | Conditions | Mitigation Strategies |

| Boc | General | Incomplete cleavage | Insufficient TFA concentration or reaction time | Use 50% TFA/DCM for 15-25 minutes.[3] |

| Boc | C-terminal Methionine | Homoserine lactone formation | During HF cleavage if t-butyl protecting groups are not pre-cleaved[16] | Remove N-terminal Boc with TFA before HF cleavage. |

| Benzyl (Bzl) | Tyrosine | O to C migration of the benzyl group | Acidolytic deprotection (HBr in TFA)[17][18] | Use HBr in a mixture of phenol and p-cresol; or a 7:3 mixture of TFA and acetic acid.[17][18] |

| Benzyl (Bzl) | Aspartic Acid | Aspartimide formation | Acidic or basic conditions[16] | Use of hindered tertiary amines in neutralization steps.[18] |

| Benzyl (Bzl) | Glutamic Acid | Pyroglutamate formation | During HF cleavage[16] | Judicious choice of scavengers.[16] |

Experimental Protocols

Detailed and reliable experimental procedures are critical for the successful application of protecting groups.

Protocol for Boc Protection of an α-Amino Acid

Objective: To protect the α-amino group of an amino acid with the tert-Butoxycarbonyl (Boc) group.[1][5]

Materials:

-

Amino acid (1.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

-

Sodium hydroxide (NaOH) (1.5 - 2.0 eq) or Triethylamine (TEA)

-

Solvent (e.g., 1,4-Dioxane/Water, THF/Water)

-

Ethyl acetate

-

1M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amino acid (1.0 eq) in a 1:1 mixture of the chosen solvent system (e.g., dioxane and water).

-

Add the base (e.g., NaOH, 1.5 eq) to the solution and stir until the amino acid is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the reaction mixture portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours or until completion is confirmed by TLC.

-

Concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Protocol for Boc Deprotection in Solid-Phase Peptide Synthesis

Objective: To remove the N-terminal Boc group from a resin-bound peptide.[3]

Materials:

-

Peptide-resin

-

Dichloromethane (DCM)

-

25-50% Trifluoroacetic acid (TFA) in DCM

-

Neutralization solution (e.g., 10% Diisopropylethylamine (DIEA) in DCM)

Procedure:

-

Swell the peptide-resin in DCM.

-

Perform a pre-wash with the TFA/DCM solution for approximately 5 minutes.

-

Treat the resin with the TFA/DCM solution for 15 to 25 minutes to effect cleavage of the Boc group.

-

Wash the resin thoroughly with DCM to remove excess TFA and the cleaved Boc byproducts.

-

Neutralize the resulting N-terminal trifluoroacetate salt with the neutralization solution.

-

Wash the resin again with DCM to prepare for the next coupling step.

Protocol for Benzyl Group Protection of a Carboxylic Acid Side Chain

Objective: To protect the side-chain carboxylic acid of an amino acid (e.g., Aspartic Acid or Glutamic Acid) as a benzyl ester.

Materials:

-

N-Boc protected amino acid (e.g., Boc-Asp-OH)

-

Benzyl bromide or benzyl alcohol

-

Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC)

-

Catalyst (e.g., 4-Dimethylaminopyridine - DMAP)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolve the N-Boc protected amino acid in the anhydrous solvent.

-

Add benzyl alcohol (or benzyl bromide and a base like triethylamine).

-

Add the coupling agent and catalyst.

-

Stir the reaction at room temperature until completion, monitoring by TLC.

-

Work up the reaction by filtering any precipitated urea (if DCC is used) and washing the organic layer with dilute acid, base, and brine.

-

Dry the organic layer and concentrate to obtain the protected amino acid.

Protocol for Final Cleavage and Benzyl Group Deprotection using HF

Objective: To cleave the synthesized peptide from the resin and simultaneously remove the benzyl-based side-chain protecting groups.

WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized, HF-resistant apparatus and fume hood.

Materials:

-

Peptide-resin (with N-terminal Boc group removed)

-

Scavengers (e.g., anisole, p-cresol)

-

Anhydrous Hydrogen Fluoride (HF)

-

Dry ether or ethyl acetate

Procedure:

-

Place the dry peptide-resin in the reaction vessel of the HF apparatus.

-

Add the appropriate scavengers to the vessel.

-

Cool the vessel to -5 to 0 °C.

-

Carefully distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Remove the HF by vacuum distillation.

-

Wash the resulting peptide and resin mixture with cold, dry ether to remove the scavengers and cleaved protecting groups.

-

Precipitate the crude peptide with ether.

-

Extract the peptide from the resin using an appropriate solvent (e.g., dilute acetic acid).

-

Lyophilize the aqueous extract to obtain the crude peptide.

Visualizing the Workflow and Chemical Logic

The following diagrams illustrate the core concepts and workflows associated with the Boc/Bzl protection strategy.

Caption: Mechanism of N-Boc protection of an amino acid.

Caption: Acid-catalyzed deprotection of the N-Boc group.

References

- 1. benchchem.com [benchchem.com]

- 2. biosynth.com [biosynth.com]

- 3. chempep.com [chempep.com]

- 4. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 5. benchchem.com [benchchem.com]

- 6. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Boc-Protected Amino Groups [organic-chemistry.org]

- 9. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 10. peptide.com [peptide.com]

- 11. nbinno.com [nbinno.com]

- 12. ijacskros.com [ijacskros.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. peptide.com [peptide.com]

- 17. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Untapped Potential of Boc-L-β-HomoSer(Bzl)-OH in Medicinal Chemistry: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is relentless. Non-natural amino acids, particularly β-amino acids, have emerged as powerful tools in the design of peptidomimetics and other bioactive molecules. Among these, Boc-L-β-HomoSer(Bzl)-OH , a protected derivative of L-β-homoserine, represents a key building block with significant, yet largely underexplored, potential. This technical guide provides a comprehensive overview of the applications of Boc-L-β-HomoSer(Bzl)-OH in medicinal chemistry, focusing on its role in peptide synthesis, its potential impact on biological activity, and the experimental methodologies for its incorporation into novel chemical entities.

While specific, publicly available examples of marketed drugs or late-stage clinical candidates containing Boc-L-β-HomoSer(Bzl)-OH are limited, the principles of β-amino acid chemistry and the known advantages of their incorporation into peptide backbones provide a strong rationale for its utility in drug discovery programs.

Physicochemical Properties and Structure

Boc-L-β-HomoSer(Bzl)-OH is a chiral molecule with the L-configuration at the β-carbon. The key structural features that dictate its utility in chemical synthesis are the tert-butyloxycarbonyl (Boc) protecting group on the amine and the benzyl (Bzl) protecting group on the side-chain hydroxyl function.

| Property | Value |

| Molecular Formula | C₁₆H₂₃NO₅ |

| Molecular Weight | 309.36 g/mol |

| Appearance | White to off-white powder |

| Protection Strategy | Amine: Boc; Side-Chain Hydroxyl: Benzyl |

These protecting groups are orthogonal to a certain degree, allowing for selective deprotection and further manipulation during synthesis. The Boc group is labile to moderate acid conditions (e.g., trifluoroacetic acid), while the benzyl group is typically removed under stronger acidic conditions (e.g., hydrogen fluoride) or by hydrogenolysis.[1][2]

Core Applications in Medicinal Chemistry

The primary application of Boc-L-β-HomoSer(Bzl)-OH lies in its use as a building block in the synthesis of peptides and peptidomimetics.[3][4] The incorporation of a β-amino acid like L-β-homoserine can confer several advantageous properties to the resulting molecule:

-

Enhanced Proteolytic Stability: The altered backbone geometry of β-peptides makes them resistant to degradation by common proteases, a major hurdle in the development of peptide-based therapeutics.

-

Conformational Control: The additional methylene unit in the backbone of β-amino acids provides greater conformational flexibility, which can be exploited to design molecules that adopt specific secondary structures (e.g., helices, turns) to mimic the bioactive conformation of natural peptides.

-

Novel Biological Activity: The unique structural features of β-amino acid-containing peptides can lead to novel interactions with biological targets, potentially resulting in new mechanisms of action.

Boc-L-β-HomoSer(Bzl)-OH is particularly suited for incorporation into peptides targeting a variety of therapeutic areas, including but not limited to:

-

Enzyme Inhibitors: The modified backbone can be used to design potent and stable inhibitors of enzymes such as proteases and kinases.

-

Antimicrobial Peptides: The introduction of β-amino acids can enhance the stability and efficacy of antimicrobial peptides.[5]

-

Neurological Disorders: Its use in modifying existing compounds could lead to improved efficacy and reduced side effects in the treatment of neurological disorders.[4]

Experimental Protocols: Incorporation of Boc-L-β-HomoSer(Bzl)-OH via Boc/Bzl Solid-Phase Peptide Synthesis (SPPS)

The most common method for incorporating Boc-L-β-HomoSer(Bzl)-OH into a peptide sequence is through Boc/Bzl solid-phase peptide synthesis (SPPS). The following is a generalized experimental protocol.

Materials and Reagents

-

Boc-L-β-HomoSer(Bzl)-OH

-

Merrifield or MBHA resin

-

Other Boc-protected amino acids

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagents (e.g., HBTU, HATU, DIC/HOBt)

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., p-cresol, anisole)

-

Diethyl ether

-

Acetonitrile

-

Water (HPLC grade)

General SPPS Cycle for Amino Acid Coupling

The following diagram illustrates a typical workflow for a single amino acid coupling cycle in Boc-SPPS.

Caption: General workflow for a single coupling cycle in Boc-SPPS.

Detailed Protocol Steps:

-

Resin Swelling: Swell the resin in DCM in a reaction vessel for 30-60 minutes.

-

Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20-30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DCM to remove excess TFA and byproducts.

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DCM to liberate the free amine.

-

Washing: Wash the resin again with DCM to remove excess DIEA.

-

Coupling of Boc-L-β-HomoSer(Bzl)-OH:

-

In a separate vessel, pre-activate Boc-L-β-HomoSer(Bzl)-OH (2-4 equivalents relative to resin loading) with a coupling reagent such as HBTU (2-4 equivalents) and DIEA (4-8 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature with agitation.

-

Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test.

-

-

Washing: Once the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-7 for each subsequent amino acid in the desired peptide sequence.

Final Cleavage and Deprotection

The final step involves cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the benzyl group from the homoserine residue.

Caption: Workflow for the final cleavage and deprotection of the peptide.

-

Preparation: Dry the peptide-resin thoroughly.

-

HF Cleavage: In a specialized HF cleavage apparatus, treat the peptide-resin with anhydrous HF at 0°C for 1-2 hours in the presence of scavengers (e.g., p-cresol, anisole) to protect sensitive residues from side reactions.

-

HF Removal: Remove the HF under vacuum.

-

Peptide Precipitation: Precipitate the crude peptide by washing the resin with cold diethyl ether.

-

Extraction: Extract the peptide from the resin using a suitable solvent, such as a mixture of acetonitrile and water containing 0.1% TFA.

-

Lyophilization: Lyophilize the aqueous extract to obtain the crude peptide as a powder.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Characterize the final peptide by mass spectrometry and analytical HPLC to confirm its identity and purity.

Future Directions and Conclusion

Boc-L-β-HomoSer(Bzl)-OH is a valuable and versatile building block for the synthesis of novel peptides and peptidomimetics with potential therapeutic applications. While the full scope of its utility is still being explored, the inherent advantages of incorporating β-amino acids into peptide backbones—namely enhanced proteolytic stability and conformational control—make it an attractive tool for medicinal chemists. The experimental protocols outlined in this guide provide a framework for the successful incorporation of this non-natural amino acid into new chemical entities. Further research into the synthesis and biological evaluation of peptides containing Boc-L-β-HomoSer(Bzl)-OH is warranted and holds the promise of yielding next-generation therapeutics.

References

Unveiling the Potential of Boc-O-benzyl-L-beta-homoserine in Enzyme Interaction Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Boc-O-benzyl-L-beta-homoserine, a protected non-proteinogenic amino acid, is emerging as a valuable tool in the field of medicinal chemistry and drug discovery. Its unique structural features make it an ideal scaffold for the synthesis of peptidomimetics and other bioactive molecules designed to interact with specific enzyme targets. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of Boc-O-benzyl-L-beta-homoserine's role in enzyme interaction studies, focusing on potential target enzymes, experimental protocols for its synthesis and use in enzyme assays, and the underlying biochemical pathways. While direct, peer-reviewed evidence of its interaction with specific enzymes is not yet widely published, this document consolidates available information to guide future research in this promising area.

Potential Enzyme Targets and Rationale

Based on preliminary information from commercial suppliers regarding the D-isomer, potential enzyme targets for Boc-O-benzyl-L-beta-homoserine and its derivatives include β-glucosidase and enzymes involved in the lactic acid synthesis pathway, such as lactate dehydrogenase.

-

β-Glucosidase: This enzyme plays a crucial role in various biological processes, including the breakdown of complex carbohydrates. Inhibition of β-glucosidase is a therapeutic strategy for managing type 2 diabetes. The structural similarity of homoserine derivatives to carbohydrate moieties could allow them to act as competitive inhibitors.

-

Lactate Dehydrogenase (LDH): LDH is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. Elevated LDH activity is associated with various pathological conditions, including cancer and inflammatory diseases. Designing inhibitors for LDH is a significant focus in drug development.

Data Presentation: Physical and Chemical Properties

For effective experimental design, understanding the physicochemical properties of Boc-O-benzyl-L-beta-homoserine is crucial.

| Property | Value |

| Molecular Formula | C₁₆H₂₃NO₅ |

| Molecular Weight | 309.36 g/mol |

| Appearance | White to off-white crystalline solid |

| Storage Conditions | 2-8 °C |

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections provide protocols for the synthesis of Boc-O-benzyl-L-beta-homoserine and for assaying the activity of its potential enzyme targets.

Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-beta-homoserine

This protocol is adapted from the synthesis of the closely related compound, N-(tert-butoxycarbonyl)-O-benzyl-L-serine.

Materials:

-

L-aspartic acid

-

Benzyl alcohol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Sulfuric acid (H₂SO₄)

-

Ethyl acetate (EtOAc)

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydride (NaH)

-

Argon atmosphere

Procedure:

-

Protection of the amino group:

-

Dissolve L-aspartic acid in a 1M NaOH aqueous solution and 1,4-dioxane.

-

Cool the solution to 0°C and slowly add di-tert-butyl dicarbonate (Boc₂O).

-

Allow the mixture to warm to room temperature and stir for 24 hours.

-

Evaporate the 1,4-dioxane and wash the aqueous layer with diethyl ether.

-

Acidify the aqueous layer with 1M H₂SO₄ to a pH of 2-3.

-

Extract the product with ethyl acetate.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain N-(tert-butoxycarbonyl)-L-aspartic acid.

-

-

Benzylation of the side-chain carboxyl group:

-

Dissolve the N-Boc-L-aspartic acid in anhydrous DMF.

-

Cool the solution to 0°C under an argon atmosphere and add sodium hydride.

-

Slowly add benzyl bromide and stir the reaction mixture at room temperature overnight.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield N-(tert-butoxycarbonyl)-O-benzyl-L-beta-homoserine.

-

β-Glucosidase Inhibition Assay

This protocol provides a general method for assessing the inhibitory potential of Boc-O-benzyl-L-beta-homoserine against β-glucosidase.

Materials:

-

β-glucosidase enzyme

-

p-nitrophenyl-β-D-glucopyranoside (pNPG) as substrate

-

Sodium acetate buffer (pH 5.0)

-

Boc-O-benzyl-L-beta-homoserine (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of dilutions of Boc-O-benzyl-L-beta-homoserine.

-

In a 96-well plate, add the sodium acetate buffer, the enzyme solution, and the test compound solution (or solvent control).

-

Pre-incubate the mixture at a specified temperature (e.g., 37°C) for a defined period (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG substrate solution to each well.

-

Incubate the plate at the same temperature for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., sodium carbonate).

-

Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Lactate Dehydrogenase (LDH) Inhibition Assay

This protocol outlines a colorimetric assay to screen for LDH inhibitors.

Materials:

-

Lactate dehydrogenase (LDH) enzyme

-

Lactate as substrate

-

Nicotinamide adenine dinucleotide (NAD⁺) as a cofactor

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Boc-O-benzyl-L-beta-homoserine

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare dilutions of the test compound, Boc-O-benzyl-L-beta-homoserine.

-

In a 96-well plate, add the assay buffer, NAD⁺ solution, and the test compound solution.

-

Add the LDH enzyme solution to each well and pre-incubate.

-

Initiate the reaction by adding the lactate substrate.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

The rate of the reaction is proportional to the LDH activity.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Visualizations: Pathways and Workflows

To better understand the context of these enzyme interaction studies, the following diagrams illustrate the relevant biochemical pathways and a general experimental workflow.

Caption: The Lactic Acid Fermentation Pathway.

Caption: Inhibition of β-Glucosidase Activity.

Caption: General Workflow for Enzyme Interaction Studies.

Conclusion and Future Directions

Boc-O-benzyl-L-beta-homoserine represents a promising, yet underexplored, molecule for the development of novel enzyme inhibitors. While concrete, peer-reviewed data on its specific enzyme targets and inhibitory activity is currently lacking, the information available for its D-isomer suggests that β-glucosidase and lactate dehydrogenase are worthy candidates for investigation. The experimental protocols provided in this guide offer a starting point for researchers to synthesize this compound and screen it against these and other relevant enzymes. Future research should focus on performing these enzymatic assays to generate quantitative data (IC₅₀, Kᵢ) and elucidate the mechanism of inhibition. Such studies will be instrumental in validating the therapeutic potential of Boc-O-benzyl-L-beta-homoserine and its derivatives, paving the way for their application in drug development.

Expanding the Peptidic Toolbox: A Technical Guide to Incorporating Unnatural Amino Acids into Bioactive Peptides

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into bioactive peptides has emerged as a transformative strategy in drug discovery and chemical biology. By moving beyond the canonical 20 amino acids, researchers can systematically enhance the therapeutic properties of peptides, including their stability, potency, and target specificity. This in-depth technical guide provides a comprehensive overview of the core methodologies for UAA incorporation, presents quantitative data on the impact of these modifications, and offers detailed experimental protocols for key techniques.

Core Methodologies for UAA Incorporation

The site-specific integration of UAAs into peptides can be achieved through a variety of powerful techniques, each with its own advantages and applications. The primary methods include chemical synthesis and biosynthetic approaches.

1.1. Chemical Synthesis

Solid-Phase Peptide Synthesis (SPPS): SPPS is the cornerstone of synthetic peptide science and the most common method for incorporating UAAs.[1] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[2] The use of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group for the N-terminus is the most prevalent strategy.[2]

Native Chemical Ligation (NCL): NCL is a powerful technique for the synthesis of large peptides and small proteins by joining two unprotected peptide fragments.[3][4][5] The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine, forming a native peptide bond at the ligation site.[3][4] This method allows for the incorporation of UAAs into synthetic peptide fragments that can then be ligated to other peptides or recombinantly expressed protein domains.

1.2. Biosynthetic and Semi-Synthetic Methods

Expressed Protein Ligation (EPL): EPL is a semi-synthetic method that combines recombinant protein expression with NCL.[3][6] A protein of interest is expressed as a fusion with a self-cleaving intein domain, which generates a C-terminal thioester.[3][7] This recombinant thioester can then be ligated to a synthetic peptide containing an N-terminal cysteine and a UAA.[3]

In Vivo Incorporation using Orthogonal Translation Systems: This sophisticated technique enables the site-specific incorporation of UAAs into proteins within living cells.[8] It relies on the use of an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize a specific UAA and a nonsense or frameshift codon (e.g., the amber stop codon, UAG).[8][9][10] When the gene for a target protein is mutated to contain this codon at a specific site, the orthogonal system directs the ribosome to incorporate the UAA at that position during translation.

Impact of UAA Incorporation on Bioactive Peptide Properties

The introduction of UAAs can dramatically improve the pharmacokinetic and pharmacodynamic properties of bioactive peptides. These enhancements are primarily achieved through increased proteolytic stability and modulated binding affinity.

2.1. Enhanced Proteolytic Stability

A major limitation of peptide-based therapeutics is their rapid degradation by proteases in the body. UAAs can confer resistance to proteolysis through several mechanisms, including the introduction of D-amino acids, N-methylated backbones, and sterically hindering side chains.[11]

| Peptide/Analog | Modification | Half-life (t1/2) in Serum/Plasma | Fold Improvement | Reference |

| Native Peptide I | - | 14.8 min | - | [12] |

| Cyclized Peptide II-P1 | Cyclization | 43.9 min | ~3x | [12] |

| α-peptide | All α-amino acids | Rapidly degraded | - | [13] |

| α/β-peptide | Incorporation of β-amino acids | Significantly increased stability | >10,000x (in some cases) | [13][14] |

| Onc18 | Native Sequence | <13% remaining after 1h in plasma | - | [15] |

| Onc18 Analog | UAA substitution | 42-72% remaining after 1h | 3-5.5x | [15] |

2.2. Modulated Binding Affinity

UAAs can introduce novel side chains with unique chemical properties, enabling new interactions with the target protein and leading to enhanced binding affinity and selectivity.

| Peptide/Analog | Target | Modification | Binding Affinity (Kd or IC50) | Fold Improvement | Reference |

| Native Peptide | MDM2 | - | IC50: 12 nM | - | [12] |

| UAA-modified Peptide | MDM2 | Pyroglutamate-Ala substitution | IC50: ~2.4 nM | 5x | [12] |

| WT Peptide | SARS-CoV-2 RBD | - | Kd: 10.81 nM | - | [16] |

| HA1 Peptide | SARS-CoV-2 RBD | UAA substitution | Kd: 8.32 nM | 1.3x | [16] |

| RSL | Fucosylated Glycans | - | Kd: 32.5 µM | - | [17] |

| RSL[5FW] | Fucosylated Glycans | 5-Fluorotryptophan | Kd: 0.889 µM | 36.5x | [17] |

| RSL[7FW] | Fucosylated Glycans | 7-Fluorotryptophan | Kd: 1.11 µM | 29.3x | [17] |

Experimental Protocols

3.1. Fmoc Solid-Phase Peptide Synthesis (SPPS) of a UAA-Containing Peptide

This protocol provides a general procedure for the manual synthesis of a peptide incorporating a UAA using Fmoc chemistry.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected natural and unnatural amino acids

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylethylamine (DIPEA)

-

Coupling reagents (e.g., HBTU/HOBt or HATU/HOAt)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[1]

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[1][18] Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-protected amino acid (natural or unnatural) (3-5 equivalents) with a coupling reagent (e.g., HBTU or HATU) and an organic base (e.g., DIPEA) in DMF.[18][19]

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.[20]

-

Monitor the reaction completion using a qualitative test such as the Kaiser test.[20]

-

Wash the resin with DMF.

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]

-

Centrifuge to pellet the peptide and wash with cold ether.

-

Dry the crude peptide.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

-

Confirm the identity and purity of the peptide by mass spectrometry.

-

3.2. Native Chemical Ligation (NCL)

This protocol outlines the general steps for ligating a synthetic peptide containing a UAA and a C-terminal thioester to another peptide with an N-terminal cysteine.

Materials:

-

Purified peptide-α-thioester

-

Purified peptide with N-terminal cysteine

-

Ligation buffer (e.g., 6 M Guanidine-HCl, 0.1 M phosphate buffer, pH 7.0-7.5)[4][21]

-

Thiol catalyst (e.g., 4-mercaptophenylacetic acid (MPAA) or thiophenol)[3]

Procedure:

-

Dissolve Peptides: Dissolve the two purified peptide fragments in the ligation buffer at a concentration of 1-3 mM.[21]

-

Initiate Ligation: Add the thiol catalyst to the reaction mixture.

-

Incubation: Incubate the reaction at room temperature or 37°C, monitoring the progress by RP-HPLC and mass spectrometry.[21]

-

Purification: Once the ligation is complete, purify the full-length peptide by RP-HPLC.

3.3. Expressed Protein Ligation (EPL)

This protocol provides a general workflow for EPL.

Materials:

-

Expression vector for the target protein fused to an intein-chitin binding domain (CBD) tag.

-

E. coli expression strain.

-

Chitin resin.

-

Cleavage buffer containing a thiol reagent (e.g., 2-mercaptoethanesulfonic acid (MESNA) or thiophenol).[7]

-

Synthetic peptide with an N-terminal cysteine and a UAA.

Procedure:

-

Expression and Purification: Express the intein-fusion protein in E. coli and purify it from the cell lysate using a chitin affinity column.

-

On-column Cleavage and Ligation:

-

Elution and Purification: Elute the ligated protein from the column and purify it further if necessary using size-exclusion or ion-exchange chromatography.

3.4. In Vivo Incorporation of p-Azido-L-phenylalanine (pAzF)

This protocol describes a general method for the site-specific incorporation of the UAA p-azido-L-phenylalanine (pAzF) in E. coli.

Materials:

-

E. coli expression strain.

-

Expression plasmid for the target protein with an amber (TAG) codon at the desired incorporation site.

-

pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pAzF.

-

Luria-Bertani (LB) medium.

-

p-Azido-L-phenylalanine (pAzF).

-

Inducers (e.g., IPTG and L-arabinose).

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the target protein plasmid and the pEVOL plasmid.

-

Cell Culture: Grow the transformed cells in LB medium to an OD600 of 0.6-0.8.

-

Induction:

-

Expression: Incubate the culture at a reduced temperature (e.g., 18-20°C) overnight to allow for protein expression and UAA incorporation.

-

Purification and Characterization: Harvest the cells, lyse them, and purify the target protein using standard chromatography techniques. Confirm the incorporation of pAzF by mass spectrometry.

Case Study: UAA-Modified Peptide Inhibitor of the Keap1-Nrf2 Signaling Pathway

The Keap1-Nrf2 signaling pathway is a critical regulator of the cellular antioxidant response.[8][19][23] Under normal conditions, the Keap1 protein binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome.[23][24] Oxidative or electrophilic stress modifies cysteine residues on Keap1, causing a conformational change that disrupts the Keap1-Nrf2 interaction.[25] This allows Nrf2 to accumulate, translocate to the nucleus, and activate the expression of antioxidant response element (ARE)-driven genes.[26]

Peptide-based inhibitors that mimic the Nrf2 binding motif can disrupt the Keap1-Nrf2 interaction, leading to the activation of the Nrf2 pathway and offering a potential therapeutic strategy for diseases associated with oxidative stress. The incorporation of UAAs into these peptides has been shown to enhance their binding affinity and cellular activity.

Caption: Keap1-Nrf2 signaling pathway and its inhibition by a UAA-peptide.

Experimental and Logical Workflows

5.1. Workflow for Screening UAA-Modified Peptide Libraries

This workflow outlines a general strategy for identifying UAA-modified peptides with improved stability and binding affinity.

Caption: Workflow for UAA-peptide library screening and optimization.

5.2. Experimental Workflow for Proteolytic Stability Assay

This workflow details the steps for assessing the stability of UAA-containing peptides in the presence of proteases.

Caption: Workflow for assessing the proteolytic stability of UAA-peptides.

Conclusion

The incorporation of unnatural amino acids provides a robust and versatile platform for engineering bioactive peptides with enhanced therapeutic potential. By leveraging the methodologies and experimental approaches outlined in this guide, researchers can systematically address the inherent limitations of natural peptides, paving the way for the development of next-generation peptide-based drugs with improved efficacy, stability, and specificity. The continued exploration of novel UAAs and innovative incorporation strategies promises to further expand the chemical and functional diversity of bioactive peptides, opening new avenues for therapeutic intervention and a deeper understanding of biological systems.

References

- 1. benchchem.com [benchchem.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Expressed protein ligation: A general method for protein engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. neb.com [neb.com]

- 8. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Efficient incorporation of p-azido-l-phenylalanine into the protein using organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides: application to the construction of MHC-binding peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design of protein-binding peptides with controlled binding affinity: the case of SARS-CoV-2 receptor binding domain and angiotensin-converting enzyme 2 derived peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. chemistry.du.ac.in [chemistry.du.ac.in]

- 18. chem.uci.edu [chem.uci.edu]

- 19. tandfonline.com [tandfonline.com]

- 20. benchchem.com [benchchem.com]

- 21. Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Site-specific incorporation of biophysical probes into NF-κB with non-canonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Physical and Chemical Properties of Protected Homoserine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of protected homoserine derivatives, essential building blocks in peptide synthesis and drug development. This document details their synthesis, characterization, and reactivity, with a focus on practical applications for researchers in the field. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key reactions are provided.

Introduction to Protected Homoserine Derivatives

Homoserine, a non-proteinogenic amino acid, is a valuable precursor in the synthesis of various bioactive molecules. Its side chain, containing a primary alcohol, offers a versatile handle for chemical modification. However, to achieve specific and controlled reactions, particularly in the context of peptide synthesis, the reactive amino and carboxyl groups, and at times the side-chain hydroxyl group, must be temporarily masked with protecting groups. The choice of protecting group strategy is critical and dictates the overall synthetic route and the conditions under which the desired modifications can be achieved. The most commonly employed protecting groups for the α-amino group of homoserine are the acid-labile tert-butoxycarbonyl (Boc), the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc), and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz).

Physical and Chemical Properties

The physical and chemical properties of protected homoserine derivatives are crucial for their handling, storage, and application in synthesis. These properties are significantly influenced by the nature of the protecting group.

Data Presentation of Physical Properties

The following tables summarize the key physical properties of various protected L-homoserine derivatives.

| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |

| α-Amino Protected | ||||

| N-Boc-L-homoserine | C₉H₁₇NO₅ | 219.24 | 140 | White to off-white solid |

| N-Fmoc-L-homoserine | C₁₉H₁₉NO₅ | 341.36 | Not available | --- |

| N-Cbz-L-homoserine | C₁₂H₁₅NO₅ | 253.25 | Not available | --- |

| Side-Chain and α-Amino Protected | ||||

| N-Fmoc-O-methyl-L-homoserine | C₂₀H₂₁NO₅ | 355.39 | 138 - 143 | White to off-white powder |

| N-Fmoc-O-trityl-L-homoserine | C₃₈H₃₃NO₅ | 583.68 | 60 - 72 | White to off-white crystals |

| Lactone Derivatives | ||||

| N-Boc-L-homoserine lactone | C₉H₁₅NO₄ | 201.22 | 125 - 126 | White powder |

| N-Cbz-L-homoserine lactone | C₁₂H₁₃NO₄ | 235.24 | 127 - 132 | White to almost white powder to crystal |

| Derivative | Specific Optical Rotation (c=concentration, solvent) | Solubility |

| α-Amino Protected | ||

| N-Boc-L-homoserine | Not available | Soluble in DMSO (up to 200 mg/mL)[1], ≥ 2.5 mg/mL in a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[2]. |

| N-Fmoc-L-homoserine | Not available | Generally soluble in DMF and other polar aprotic solvents. |

| N-Cbz-L-homoserine | Not available | Soluble in many organic solvents. |

| Side-Chain and α-Amino Protected | ||

| N-Fmoc-O-methyl-L-homoserine | [α]₂₀/D = -28 to -32º (c=4, in DMF)[3] | Soluble in DMF.[3] |

| N-Fmoc-O-trityl-L-homoserine | [α]₂₀/D = -14 ± 2º (c=1 in DMF)[4] | Soluble in DMF.[4] |

| Lactone Derivatives | ||

| N-Boc-L-homoserine lactone | Not available | Soluble in organic solvents like dichloromethane. |

| N-Cbz-L-homoserine lactone | [α]₂₀/D = -29.0° (c=1, CHCl₃) | Soluble in chloroform. |

Key Chemical Reactions and Experimental Protocols

Synthesis of N-Boc-L-homoserine

Objective: To introduce the tert-butoxycarbonyl (Boc) protecting group onto the α-amino group of L-homoserine.

Methodology:

-

Materials: L-homoserine, di-tert-butyl dicarbonate (Boc₂O), sodium carbonate (Na₂CO₃), water, 1,4-dioxane, petroleum ether, hydrochloric acid (HCl), ethyl acetate (EtOAc), anhydrous sodium sulfate (Na₂SO₄).

-

Procedure:

-

Dissolve L-homoserine (1 equivalent) and sodium carbonate (2 equivalents) in water.

-

Add 1,4-dioxane to the solution and stir for 5 minutes.

-

Slowly add di-tert-butyl dicarbonate (1.5 equivalents) to the solution under ice bath conditions.

-

Stir the reaction mixture overnight at room temperature.[5]

-

Wash the mixture with petroleum ether to remove unreacted Boc₂O.[5]

-

Adjust the pH of the aqueous layer to 2 with 2 M HCl to precipitate the product.[5]

-

Extract the suspension with ethyl acetate.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.[5]

-

Filter and concentrate the solution under reduced pressure to obtain the crude N-Boc-L-homoserine.[5]

-

Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Homoserine Derivatives

Objective: To incorporate a homoserine residue into a growing peptide chain on a solid support using Fmoc chemistry.

Methodology:

-

Materials: Wang or Rink Amide resin, Fmoc-L-homoserine (or side-chain protected derivative), coupling reagents (e.g., HBTU, HATU), a tertiary amine base (e.g., DIPEA), 20% piperidine in DMF, DMF, DCM, TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

-

Procedure:

-

Swell the resin in DMF or DCM for 30-60 minutes.

-

Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

In a separate vessel, pre-activate Fmoc-L-homoserine (3-5 equivalents) with a coupling reagent (3-5 equivalents) and a base (6-10 equivalents) in DMF.

-

Add the activated amino acid solution to the resin and agitate for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

After the final coupling, perform a final Fmoc deprotection (optional, depending on desired N-terminus).

-

Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cocktail for 2-3 hours.

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet.

-

Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

-

Lactonization of N-Boc-Homoserine

A significant side reaction of homoserine in peptide synthesis, particularly under acidic conditions, is the intramolecular cyclization to form a stable homoserine lactone.[7] This property can also be exploited for the deliberate synthesis of homoserine lactone derivatives.

Objective: To synthesize N-Boc-L-homoserine lactone from N-Boc-L-homoserine.

Methodology:

-

Materials: N-Boc-L-homoserine, anhydrous dichloromethane (DCM), N,N'-dicyclohexylcarbodiimide (DCC), 4-(dimethylamino)pyridine (DMAP), ethyl acetate, hexanes, saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate, silica gel.

-

Procedure:

-

Dissolve N-Boc-L-homoserine (1 equivalent) in anhydrous DCM.

-

Add DMAP (0.1 equivalent) followed by DCC (1.1 equivalent) to the stirred solution.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC. A precipitate of dicyclohexylurea (DCU) will form.

-

Filter the reaction mixture to remove the DCU precipitate and wash the precipitate with DCM.

-

Wash the combined filtrate sequentially with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

-

Deprotection of Protected Homoserine Derivatives

The choice of deprotection method is dictated by the specific protecting group used and the overall chemical orthogonality of the synthetic strategy.

Experimental Protocols:

-

Boc Deprotection:

-

Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 25-50%).

-

Procedure: Dissolve the Boc-protected compound in the TFA/DCM solution and stir at room temperature for 15-30 minutes. Remove the solvent under reduced pressure.

-

-

Fmoc Deprotection:

-

Reagent: 20% piperidine in N,N-dimethylformamide (DMF).

-

Procedure: Treat the Fmoc-protected compound with the piperidine/DMF solution and agitate at room temperature for 5-20 minutes. Remove the solution and wash the product thoroughly.

-

-

Cbz Deprotection (Hydrogenolysis):

-

Reagents: Hydrogen gas (H₂), Palladium on carbon (Pd/C), solvent (e.g., methanol, ethanol).

-